Prostaglandin F2a;PGF2alpha

Overview

Description

Prostaglandin F2alpha, also known as dinoprost, is a naturally occurring prostaglandin that plays a crucial role in various physiological processes. It is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandin F2alpha is primarily involved in the regulation of reproductive functions, including the induction of labor and the control of menstrual cycles. It is also used in veterinary medicine to manage reproductive health in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin F2alpha involves several steps, starting from readily available starting materials. One common method involves the use of dichloro-containing bicyclic ketone as a precursor. The synthesis includes key transformations such as Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction. These steps are crucial for setting the stereochemical configurations under mild conditions .

Industrial Production Methods: Industrial production of Prostaglandin F2alpha typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of biocatalysis and stereoselective reactions is common in industrial settings to achieve the desired stereochemistry and efficiency .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often uses halogenating agents or other electrophiles to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Obstetrics and Gynecology

Induction of Labor and Abortion:

PGF2α is widely used in obstetrics to induce labor and manage abortion. It stimulates uterine contractions by promoting myometrial ischemia and is particularly effective in cases where labor needs to be accelerated. In clinical settings, it is administered either intramuscularly or directly into the amniotic sac. Research indicates that lower doses (1-4 mg/day) can facilitate labor, while higher doses (up to 40 mg/day) can induce abortion by degrading the corpus luteum, thus reducing progesterone levels necessary for maintaining pregnancy .

Case Study:

A study involving pregnant women showed that PGF2α administration significantly reduced the time to delivery compared to control groups. The adverse effects were minimal, making it a viable option for labor induction .

Ophthalmology

Reduction of Intraocular Pressure:

PGF2α has been extensively studied for its effects on intraocular pressure (IOP), particularly in the treatment of glaucoma. Topical administration has demonstrated significant reductions in IOP across various animal models and human subjects. For instance, a study reported that doses between 62.5 µg and 250 µg resulted in a notable decrease in IOP within hours of administration .

| Dose (µg) | Max IOP Reduction (mm Hg) | Time to Max Reduction (hrs) |

|---|---|---|

| 62.5 | 2.2 | 2 |

| 125 | Significant reduction noted | 1-12 |

| 250 | Significant reduction noted | 1-12 |

Veterinary Medicine

Reproductive Management in Livestock:

In veterinary applications, PGF2α is used to synchronize estrus cycles and manage reproductive health in cattle and sheep. Studies have shown that its administration can reduce open days and improve reproductive parameters such as pregnancy rates .

Case Study:

A study on Holstein cows indicated that PGF2α treatment increased serum calcium levels postpartum, which is beneficial for preventing subclinical hypocalcemia—a common issue in dairy farming .

Dermatology

Role in Vitiligo Pathogenesis:

Recent research has explored the involvement of PGF2α in skin conditions like vitiligo. A case-control study revealed significantly higher levels of PGF2α in both lesional and non-lesional skin of vitiligo patients compared to healthy controls, suggesting its potential role as a biomarker for oxidative stress related to this condition .

| Skin Type | PGF2α Levels (pg/mg) | Significance (P-value) |

|---|---|---|

| Lesional | Higher | <0.001 |

| Non-lesional | Higher | <0.001 |

| Healthy Controls | Baseline | - |

Biomarker for Oxidative Stress

Measurement of F2-Isoprostanes:

PGF2α serves as a reliable marker for oxidative stress, particularly through its measurement as F2-isoprostanes in biological samples. Elevated levels of these compounds have been linked to various diseases characterized by oxidative damage, including cardiovascular diseases and neurodegenerative disorders .

Mechanism of Action

Prostaglandin F2alpha exerts its effects by binding to the prostaglandin F2alpha receptor, a member of the G-protein-coupled receptor family. This binding activates intracellular signaling pathways, leading to various physiological responses. In the uterus, it promotes myometrial contractility, which is essential for labor induction. The compound also stimulates the release of oxytocin, forming a positive feedback loop that enhances its effects .

Comparison with Similar Compounds

Prostaglandin F2alpha is unique among prostaglandins due to its specific receptor interactions and physiological effects. Similar compounds include:

Prostaglandin E2: Involved in inflammation and pain regulation.

Prostaglandin D2: Plays a role in sleep regulation and allergic responses.

Prostaglandin I2: Known for its vasodilatory and anti-platelet aggregation effects.

Thromboxane A2: Promotes platelet aggregation and vasoconstriction.

Prostaglandin F2alpha stands out for its significant role in reproductive health and its specific receptor-mediated actions.

Biological Activity

Prostaglandin F2α (PGF2α) is a biologically active lipid compound belonging to the family of prostaglandins, which are derived from arachidonic acid. It plays a crucial role in various physiological processes, including reproductive functions, vascular regulation, and inflammatory responses. This article provides a detailed overview of the biological activities of PGF2α, supported by case studies and research findings.

PGF2α is synthesized from prostaglandin H2 (PGH2) through the action of specific enzymes such as aldo-keto reductase (AKR) family members, particularly AKR1C3. This conversion can occur in various tissues, including the ovaries and uterus, where PGF2α exerts its biological effects via binding to the Prostaglandin F2 receptor (PTGFR), a G-protein coupled receptor (GPCR) .

Pathways of Synthesis

The synthesis pathways for PGF2α can be summarized as follows:

| Pathway | Enzyme | Substrate | Product |

|---|---|---|---|

| PGH2 to PGF2α | AKR1C3 | PGH2 | PGF2α |

| PGE2 to PGF2α | AKR1C1/AKR1C2 | PGE2 | PGF2α |

Biological Activities

PGF2α exhibits a wide range of biological activities:

- Reproductive Functions : It is primarily known for its role in luteolysis, the process that leads to the regression of the corpus luteum in non-pregnant females. This action is critical for regulating the menstrual cycle and facilitating ovulation .

- Labor Induction : Clinically, PGF2α is used to induce labor and manage postpartum hemorrhage due to its ability to stimulate uterine contractions .

- Vascular Effects : PGF2α causes vasoconstriction in pulmonary arteries and has been implicated in modulating intraocular pressure .

- Inflammatory Response : It acts as a pro-inflammatory mediator, influencing immune responses and potentially contributing to various inflammatory conditions .

Case-Control Study on Vitiligo

A recent study investigated the levels of PGF2α in patients with nonsegmental vitiligo. The results indicated that tissue levels of PGF2α were significantly higher in both lesional and nonlesional skin compared to healthy controls (P < 0.001). This suggests that PGF2α may play a role in the pathogenesis of vitiligo, potentially serving as a biomarker for oxidative stress .

Induction of Labor

A comprehensive review of randomized controlled trials involving PGF2α for labor induction revealed that while it effectively promotes vaginal delivery, it also increases the risk of uterine hyperstimulation. The overall efficacy compared to other agents like PGE2 remains uncertain but indicates that PGF2α has significant clinical applications .

Tables Summarizing Biological Activities

The following table summarizes key biological activities and clinical applications of PGF2α:

| Biological Activity | Clinical Application |

|---|---|

| Luteolysis | Regulation of menstrual cycle |

| Uterine contraction | Induction of labor |

| Vasoconstriction | Management of pulmonary hypertension |

| Inflammatory mediator | Potential treatment target for inflammation |

Q & A

Basic Research Questions

Q. What are the best methodologies for quantifying PGF2α in biological samples, and how can researchers validate their measurements?

- Methodological Answer : PGF2α is typically quantified using enzyme-linked immunosorbent assays (ELISAs) due to their sensitivity (detection limits as low as 3.97–6.71 pg/mL) and specificity for distinguishing PGF2α from structurally similar metabolites like 15-keto-PGF2α . For validation:

- Sample Preparation : Use anticoagulant-free collection tubes for plasma/serum to avoid interference. In cell culture, collect media immediately post-experiment to minimize enzymatic degradation .

- Linearity and Recovery : Perform serial dilutions (e.g., 1:10 in assay buffer) to confirm linearity (slope ≥1.0, R² >0.99) and spike-and-recovery tests in matrices like saliva or urine to assess accuracy (recovery rates 90–110%) .

- Cross-Reactivity : Validate with structurally related compounds (e.g., 8-iso-PGF2α) to ensure antibody specificity .

Q. What experimental models are most suitable for studying PGF2α's physiological roles in inflammation and reproduction?

- Methodological Answer :

- Inflammation : Use airway epithelial cell lines (e.g., A549 or Calu-3) treated with PGF2α to study mucus overproduction via CREB-mediated MUC5AC expression. Inhibit downstream kinases (e.g., PKC or ERK) to dissect signaling pathways .

- Reproduction : Bovine or murine models are standard for studying luteolysis. For primates, rhesus macaque corpora lutea (CL) provide insights into species-specific regulation, combining RNA-seq and immunohistochemistry to track FP receptor expression during luteal phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in PGF2α's role across species, particularly in luteolysis?

- Methodological Answer : Discrepancies arise because uterine-derived PGF2α triggers luteolysis in ruminants, while primates exhibit intraluteal PGF2α synthesis. To address this:

- Comparative Genomics : Analyze FP receptor promoter regions for species-specific regulatory elements (e.g., LPS-responsive motifs in macrophages) .

- In Vitro Cross-Species Assays : Transfer primate CL explants into bovine serum to test responsiveness to exogenous PGF2α .

- Single-Cell RNA-seq : Profile luteal cells in macaques to identify autocrine/paracrine signaling networks during functional regression .

Q. What strategies are effective for dissecting PGF2α's signaling cascades in disease contexts (e.g., asthma or pre-eclampsia)?

- Methodological Answer :

- CRISPR/Cas9 Knockouts : Generate FP receptor-deficient cell lines to isolate PGF2α-specific effects from other prostaglandins (e.g., PGE2) .

- Pharmacological Inhibition : Use FP receptor antagonists (e.g., AL-8810) or CREB inhibitors (e.g., 666-15) in airway models to block MUC5AC overexpression .

- Metabolomic Profiling : Pair LC-MS/MS with stable isotope-labeled PGF2α (e.g., d4-PGF2α) to track metabolic fate in pre-eclamptic plasma .

Q. How can synthetic chemistry approaches improve the stability and specificity of PGF2α analogs for therapeutic development?

- Methodological Answer :

- Stereochemical Control : Use chiral auxiliaries (e.g., (4S,5S)-dioxane scaffolds) to enforce correct stereochemistry during cyclopropane ring formation, a critical step in PGF2α synthesis .

- Metabolic Stability : Introduce β-oxidation-resistant methyl groups at C-15 or replace labile hydroxyls with fluorine atoms, as seen in Bimatoprost acid (756% higher FP receptor affinity than PGF2α) .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing time-dependent PGF2α release in adipose tissue or CL models?

- Methodological Answer :

- Longitudinal Mixed Models : Account for repeated measures in adipocyte cultures or CL explants. Log-transform non-normal data (e.g., PGF2α concentrations) .

- ROC Curves : Use in diagnostic studies (e.g., pre-eclampsia) to determine optimal PGF2α cutoff values, balancing sensitivity and specificity .

Q. How should researchers design experiments to study PGF2α's dual roles (e.g., pro-inflammatory vs. tissue-protective effects)?

- Methodological Answer :

Properties

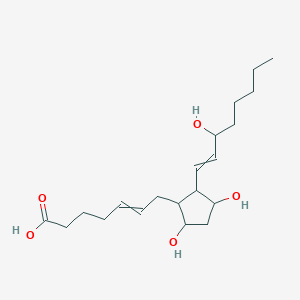

IUPAC Name |

7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.